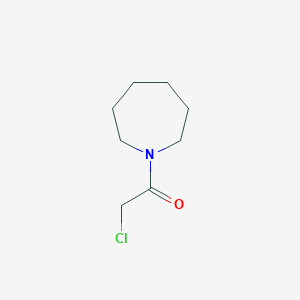

1-(Chloroacetyl)azepane

Vue d'ensemble

Description

“1-(Chloroacetyl)azepane” is an organic compound with the linear formula C8H14ClNO . It is also known as 1-(azepan-1-yl)-2-chloroethan-1-one . This compound is widely used in organic synthesis .

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which includes “1-(Chloroacetyl)azepane”, has been described in the literature . These reactions are catalyzed by Pd/LA and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another method involves multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents .

Molecular Structure Analysis

The molecular structure of “1-(Chloroacetyl)azepane” is represented by the linear formula C8H14ClNO . The average mass of this compound is 175.656 Da .

Applications De Recherche Scientifique

Synthetic Chemistry

Field

Synthetic Organic Chemistry

Methods of Application

The compound is used in Pd/LA-catalyzed decarboxylation reactions that enable [5 + 2] annulation towards N-aryl azepanes under mild conditions . This method provides a straightforward approach to synthesize non-fused N-aryl azepane derivatives with ample reaction scope.

Results Summary

The reactions yield highly functionalized azepanes, which can be further converted into a range of derivatives. The process has been validated through the formal synthesis of Proheptazine, a pharmaceutically relevant derivative .

Medicinal Chemistry

Field

Medicinal Chemistry

Methods of Application

The compound is utilized in the synthesis of non-fused N-aryl azepane derivatives, which are then tested for their pharmacological properties.

Results Summary

These derivatives have shown promise in various therapeutic areas, including opioid analgesic effects similar to Proheptazine .

Pharmacology

Field

Pharmacology

Methods of Application

It is used as a building block in the synthesis of azepane-based motifs, which are then incorporated into drug candidates.

Results Summary

More than 20 FDA-approved drugs contain azepane-based compounds, highlighting their significance in the development of new medications .

Chemical Engineering

Field

Chemical Reaction Engineering

Methods of Application

The compound’s reactions are optimized for large-scale operations, considering factors like thermodynamics, kinetics, and transport processes.

Results Summary

The successful scaling up of these reactions is crucial for the commercial viability of the resulting products .

Organic Chemistry

Field

Organic Chemistry Research

Methods of Application

1-(Chloroacetyl)azepane is used in photochemical dearomative ring expansion processes to create complex azepanes from simple nitroarenes.

Results Summary

This innovative approach has expanded the chemical space by providing access to azepane analogues of piperidine drugs .

Biological Chemistry

Field

Biological Chemistry

Methods of Application

The compound is involved in the synthesis and reaction studies of azepane, which is a key component in biochemical processes.

Results Summary

The exploration of azepane’s biological properties has opened up new avenues for research in the treatment of cancer and tumors .

This analysis showcases the broad spectrum of applications for 1-(Chloroacetyl)azepane across various scientific disciplines, highlighting its importance as a chemical intermediary and its potential in advancing research and development in multiple fields.

Catalysis Research

Field

Catalysis and Green Chemistry

Methods of Application

The compound is involved in [5 + 2] annulation processes that proceed smoothly under mild conditions, producing CO2 as the byproduct .

Results Summary

The methodology allows for the synthesis of diverse non-fused N-aryl azepane derivatives, contributing to sustainable chemical practices .

Analytical Chemistry

.

Methods of Application

It serves as a calibration standard in chromatographic and spectroscopic methods, aiding in the quantification and analysis of complex mixtures .

Results Summary

The use of 1-(Chloroacetyl)azepane as a standard helps ensure the accuracy and reliability of analytical results .

Material Science

Field

Material Science and Engineering

Methods of Application

1-(Chloroacetyl)azepane is used to introduce azepane moieties into polymers, affecting their thermal stability, mechanical strength, and chemical resistance .

Results Summary

The incorporation of azepane structures has led to the development of materials with superior performance characteristics .

Environmental Chemistry

Field

Environmental Chemistry

Methods of Application

It is used in the development of green synthetic pathways that minimize the production of hazardous waste .

Results Summary

The application of 1-(Chloroacetyl)azepane in green chemistry contributes to the reduction of environmental impact from chemical processes .

Biochemistry

Field

Biochemistry

Methods of Application

The compound is used to synthesize analogues of natural products, which are then studied for their interaction with biological systems .

Results Summary

These studies have provided insights into the role of azepane-containing compounds in biological processes .

Pharmaceutical Development

Field

Pharmaceutical Development

Methods of Application

It is used to modify the structure of lead compounds, improving their pharmacokinetic and pharmacodynamic profiles .

Results Summary

The structural modifications using 1-(Chloroacetyl)azepane have resulted in the enhancement of drug efficacy and safety .

These additional applications further illustrate the versatility of 1-(Chloroacetyl)azepane in scientific research and its significant impact across various fields.

Neurochemistry

Field

Neurochemistry

Methods of Application

The compound is incorporated into molecules that target specific sodium ion (Na+) channel sites on the nerve membrane, affecting membrane potential and blocking nerve impulse generation and conduction .

Results Summary

The synthesized local anesthetics have been effective in various medical fields such as stomatology, ophthalmology, gynecology, and surgery, providing temporary pain relief .

Polymer Science

Field

Polymer Science and Engineering

Methods of Application

The compound is used to introduce azepane rings into polymer chains during the polymerization process, which can alter the physical properties of the resulting material .

Results Summary

Polymers modified with azepane structures have shown enhanced performance in various applications, including industrial coatings and biomedical devices .

Agrochemistry

Field

Agrochemistry

Methods of Application

The compound is used to develop molecules that can interact with biological targets in pests and weeds, leading to their control or eradication .

Results Summary

The agrochemicals developed using 1-(Chloroacetyl)azepane have contributed to improved crop protection and yield .

Computational Chemistry

Field

Computational Chemistry

Methods of Application

1-(Chloroacetyl)azepane is used in simulations to understand its reactivity and interaction with other molecules, which aids in the design of new compounds .

Results Summary

Computational studies have provided insights into the potential applications and behavior of azepane derivatives in various chemical environments .

Nanotechnology

Field

Nanotechnology

Methods of Application

The compound is used to synthesize nanoscale materials that incorporate azepane rings, which can impart novel characteristics to these materials .

Results Summary

Nanomaterials containing azepane structures have shown promise in areas such as drug delivery, sensing, and catalysis .

Veterinary Medicine

Field

Veterinary Medicine

Methods of Application

The compound is used to synthesize active pharmaceutical ingredients that are effective in treating a variety of animal health issues .

Results Summary

Veterinary drugs containing azepane derivatives have improved the treatment options available for animal diseases, enhancing animal welfare .

Orientations Futures

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYNYRUBFQVLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389773 | |

| Record name | 1-(Chloroacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)azepane | |

CAS RN |

52227-33-5 | |

| Record name | 1-(Chloroacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)